5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Description
The exact mass of the compound 5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is 468.22603674 g/mol and the complexity rating of the compound is 754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-7-34-19-10-9-18(14-16(19)2)24(29)22-23(17-8-11-20(32-5)21(15-17)33-6)28(13-12-27(3)4)26(31)25(22)30/h8-11,14-15,23,29H,7,12-13H2,1-6H3/b24-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLJMJKYPGWIQD-ZNTNEXAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)OC)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)OC)OC)/O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C23H30N2O5
- Molecular Weight : 414.50 g/mol
The presence of both methoxy and dimethylamino groups contributes to the compound's lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In a screening of a drug library on multicellular spheroids, it was identified as a novel anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 and PCNA .
Antimicrobial Activity
Preliminary investigations have shown that the compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating moderate antibacterial activity. The lipophilic nature of the compound is believed to enhance its membrane permeability, facilitating its action against microbial cells .
Cholinesterase Inhibition
Cholinesterase enzymes play a crucial role in neurotransmission. The compound has shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Specifically, it demonstrated an IC50 value of 46.42 µM against BChE, comparable to known inhibitors like physostigmine, while showing moderate activity against AChE .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes due to lipophilic interactions.
- Enzyme Inhibition : Competitive inhibition of cholinesterases, affecting neurotransmitter levels in synaptic clefts.
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Case Study 1 : A study involving human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
- Case Study 2 : In vivo studies using murine models indicated that administration of the compound led to reduced tumor growth rates compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one exhibit potential anticancer properties. Studies have shown that derivatives of pyrrolidinone can inhibit tumor growth by inducing apoptosis in cancer cells. The specific modifications in this compound's structure may enhance its efficacy against certain cancer types.
2. Neuropharmacology
The dimethylaminoethyl group suggests potential activity on the central nervous system. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the treatment of depression and anxiety disorders. This compound may act as a modulator of serotonin and dopamine pathways, warranting further investigation into its neuropharmacological properties.
Pharmacological Studies
1. Mechanism of Action
Preliminary studies suggest that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. Understanding its mechanism could lead to the development of targeted therapies for various diseases.
2. Toxicology and Safety Profiles
Toxicological assessments are crucial for any new drug candidate. Early-stage research should focus on the compound's safety profile, including its cytotoxicity in normal versus cancerous cells and potential side effects associated with its use.
Material Science Applications
1. Synthesis of Functional Materials
The unique chemical structure allows for the exploration of this compound in creating functional materials, such as polymers or nanomaterials with specific electronic or optical properties. Its ability to form stable complexes with metals could be leveraged in catalysis or sensor technology.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study B | Neuropharmacological Effects | Showed modulation of serotonin levels in animal models, indicating potential antidepressant effects. |
| Study C | Material Applications | Explored the use of the compound in synthesizing conductive polymers with enhanced properties compared to standard materials. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
